molecular formula C15H11Cl3IN3O3 B15079172 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide CAS No. 303105-02-4

3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide

Cat. No.: B15079172
CAS No.: 303105-02-4
M. Wt: 514.5 g/mol
InChI Key: VHFFVWLOCQDCJO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Iodination: The addition of an iodine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the iodinated nitroaniline with a trichloroethylamine derivative.

The reaction conditions for these steps often involve the use of strong acids, bases, and oxidizing agents, as well as controlled temperatures and pressures to ensure the desired product is obtained

Chemical Reactions Analysis

3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the nitro group, to form different oxidation states.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide include:

    3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide: Differing by the presence of a chloro group instead of a nitro group.

    3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide: Differing by the position of the chloro group on the aniline ring.

    3-Iodo-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)benzamide: Differing by the presence of two chloro groups on the aniline ring.

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties.

Properties

CAS No.

303105-02-4

Molecular Formula

C15H11Cl3IN3O3

Molecular Weight

514.5 g/mol

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-(2-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl3IN3O3/c16-15(17,18)14(20-11-6-1-2-7-12(11)22(24)25)21-13(23)9-4-3-5-10(19)8-9/h1-8,14,20H,(H,21,23)

InChI Key

VHFFVWLOCQDCJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-]

Origin of Product

United States

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